molecular formula C56H83N19O13S2 B021942 L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)- CAS No. 103412-42-6

L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

Cat. No. B021942
M. Wt: 1294.5 g/mol
InChI Key: HDRMOZWEAGKRCO-VDMFLOONSA-N
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Description

L-arginine is an amino acid that helps the body build protein . It also releases nitric oxide into the blood, which acts to widen blood vessels in the bloodstream . This may help certain circulatory conditions .


Synthesis Analysis

L-arginine is naturally produced by the body under typical circumstances . People also get additional L-arginine as part of their regular diet from food sources such as red meat, fish, dairy, eggs, pumpkin seeds, soybeans, lentils, and chickpeas .


Molecular Structure Analysis

L-arginine, like other amino acids, plays a role in building protein . The body uses protein to help build muscle and rebuild tissue .


Chemical Reactions Analysis

The body converts L-arginine into the chemical nitric oxide, which helps the blood vessels open .


Physical And Chemical Properties Analysis

L-arginine is a naturally occurring amino acid that’s found in food . It also plays a role in several bodily functions, such as making protein . L-arginine also affects the release of growth hormones, insulin, and other substances in your body .

Safety And Hazards

Although healthcare professionals consider L-arginine safe in moderate doses, too much can cause severe side effects, including death . It is also important to understand how the supplement may interact with the body and additional medications before taking it .

Future Directions

Research is ongoing into the potential therapeutic benefits of L-arginine. Some of the areas being investigated include its effectiveness in treating high blood pressure, chest pain, and improving breathing in patients with COVID-19 requiring hospitalization .

properties

IUPAC Name

(2R)-3-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H83N19O13S2/c57-35(13-4-17-66-53(60)61)45(80)71-38(14-5-18-67-54(62)63)50(85)74-20-6-15-42(74)44(79)34(16-19-68-55(64)65)56(52(87)88,43(78)28-70-47(82)39-24-31(77)27-69-39)75(49(84)37(59)26-33-12-8-22-90-33)51(86)40(23-30-9-2-1-3-10-30)72-48(83)41(29-76)73-46(81)36(58)25-32-11-7-21-89-32/h1-3,7-12,21-22,31,34-42,69,76-77H,4-6,13-20,23-29,57-59H2,(H,70,82)(H,71,80)(H,72,83)(H,73,81)(H,87,88)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t31-,34?,35-,36+,37+,38+,39+,40-,41+,42+,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBUKMPYIGAURU-WIDHDRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H83N19O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111317-75-0 (mono(trifluoroacetate) salt)
Record name B 4162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

CAS RN

103412-42-6
Record name B 4162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 2
Reactant of Route 2
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 3
Reactant of Route 3
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 4
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 5
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 6
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(1-(N2-D-arginyl-L-arginyl)-L-prolyl)-trans-4-hydroxy-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

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